The table below summarizes the fundamental technical data for 3-Hydroxy Carvedilol-d5:
| Property | Specification |
|---|---|
| CAS Number | 1329836-56-7 [1] [2] |
| Molecular Formula | C₂₄H₂₁D₅N₂O₅ [1] [2] |
| Molecular Weight | 427.50 g/mol [1] [2] |
| Appearance | Greyish Yellow Solid [3] [2] |
| Storage | Refrigerator (typically 2-8°C) [3] [2] |
| Chemical Name | 4-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy-d5]-9H-carbazol-3-ol [2] |
| Isotopic Enrichment | >95% (as per related labelled compound data) [4] |
| Purity | >95% (HPLC, as per related labelled compound data) [4] |
| Solubility | Chloroform, DMSO, Methanol [3] |
This compound is not used as a therapeutic agent but is critical in laboratory settings for ensuring analytical accuracy.
The following diagram illustrates this quantitative analysis workflow:
Carvedilol is a multiple-action cardiovascular drug. Its primary recognized mechanisms are non-selective β-adrenergic receptor (β-AR) blockade and α1-adrenergic receptor blockade, which underpin its use in treating hypertension, heart failure, and left ventricular dysfunction post-myocardial infarction [1] [2]. The α1-blockade leads to vasodilation and reduced peripheral vascular resistance [2].
However, research reveals a more nuanced picture. Unlike many other beta-blockers, carvedilol is considered a β-arrestin–biased ligand at the β2-AR [3] [4]. This means that while it blocks the traditional G-protein mediated signaling pathway, it may preferentially activate alternative signaling pathways through β-arrestins [5].
The table below summarizes its key molecular targets and actions:
| Target | Action | Primary Physiological Effect |
|---|---|---|
| Beta-1 Adrenergic Receptor (β1-AR) [2] | Antagonist [2] | Reduces heart rate and cardiac contractility (blocks exercise-induced tachycardia) [2]. |
| Beta-2 Adrenergic Receptor (β2-AR) [2] | Antagonist / Biased Agonist [3] [4] | Antagonism may contribute to bronchoconstriction; biased agonism is proposed to activate β-arrestin-mediated signaling (e.g., to ERK MAPK) [5]. |
| Alpha-1 Adrenergic Receptors (A, B, D) [2] | Antagonist [2] | Causes vasodilation, reducing peripheral vascular resistance and blood pressure [1] [2]. |
| Other Targets (e.g., VEGF-A, Ion Channels) [2] | Varied (Inhibitor, Modulator) [2] | May contribute to antioxidant effects, anti-arrhythmic potential, and other ancillary properties [2]. |
> Note on a Key Scientific Debate: A significant 2022 study presents an alternative view, suggesting that G proteins drive all detectable carvedilol signaling through β2-ARs, challenging the established β-arrestin-biased signaling paradigm [5]. This highlights an active area of research critical for understanding carvedilol's unique clinical profile.
The quantitative pharmacokinetic parameters of carvedilol are summarized in the following table for easy reference.
| Parameter | Value | Notes |
|---|---|---|
| Bioavailability [2] | 25 - 35% [2] | Increased when taken with food (increased T~max~ without change in AUC) [2]. |
| T~max~ [2] | 1 - 2 hours [2] | Time to reach maximum plasma concentration. |
| Protein Binding [2] | 98% [2] | Primarily to serum albumin [2]. |
| Volume of Distribution [2] | 1.5 - 2 L/kg [2] | Approximately 115 liters, indicating wide tissue distribution [2]. |
| Metabolism | Extensive hepatic metabolism [2] | Primarily via CYP2D6 and CYP2C9, and secondarily by CYP3A4, CYP2E1, and CYP1A2 [2]. |
| Half-Life [2] | 7 - 10 hours [2] | |
| Clearance [2] | 500 - 700 mL/min [2] | Reported plasma clearance is 0.52 L/kg/h [2]. |
| Route of Elimination [2] | Primarily biliary/fecal [2] | ~16% recovered in urine, with <2% as unchanged drug [2]. |
Carvedilol undergoes extensive and complex hepatic metabolism, primarily by the cytochrome P450 system [2]. The major metabolites are formed through hydroxylation, as shown in the experimental workflow below.
The resulting hydroxylated metabolites, such as 3-Hydroxy Carvedilol-d5 (a deuterium-labeled analog used for research), and others can undergo further sulfate conjugation or glucuronidation before being eliminated primarily in the bile and feces [6] [2].
To clarify the ongoing debate on carvedilol's mechanism, here is a detailed methodology based on a key 2022 study [5]. This protocol outlines how to investigate whether carvedilol's signaling through the β2-AR is mediated by G-proteins or β-arrestins.
1. Cell Line Preparation and Transfection:
2. Key Assays for Downstream Signaling:
3. Data Interpretation:
Understanding carvedilol's fundamental mechanisms has enabled exploration of its use in novel therapeutic areas:
Carvedilol's pharmacology is complex, encompassing non-selective beta-blockade, alpha-1 blockade, and a debated, nuanced signaling mechanism at the β2-AR that may involve G-protein or β-arrestin bias. Its extensive metabolism produces active derivatives that are valuable as research tools. The ongoing refinement of its mechanism of action, investigated through sophisticated cellular models and assays, not only explains its superior clinical profile in heart failure but also opens doors to drug repurposing in fields like oncology.
The table below summarizes the core technical data for 3-Hydroxy Carvedilol-d5:
| Property | Description |
|---|---|
| IUPAC Name | This compound [1] |
| CAS Number | 1329836-56-7 [1] [2] |
| Molecular Formula | C₂₄H₂₁D₅N₂O₅ [1] [2] |
| Molecular Weight | 427.50 g/mol [1] [2] |
| Category | Deuterium-labeled stable isotope [1] [2] |
| Appearance | Greyish yellow solid [2] |
| Primary Applications | Internal Standard (LC-MS, GC-MS, NMR); Tracer for drug development [1] |
| Storage | 2-8°C (Refrigerator) [2] |
This compound is a deuterium-labeled version of a carvedilol metabolite. Its main use is as an internal standard to improve the accuracy and reliability of quantitative bioanalysis [1].
A critical finding from the literature is that using a stable isotopically labeled internal standard like this compound does not automatically guarantee perfect analytical accuracy.
Therefore, method validation must include experiments to rule out this risk.
The following diagram outlines a general analytical workflow using this compound as an internal standard, incorporating the critical step to check for matrix effects.
To develop a complete experimental protocol, I suggest you consider these steps:
The discovery of 3-hydroxycarvedilol's potent antioxidant activity relied on specific methodologies to directly measure radical-inhibiting capabilities.
The experimental workflow for identifying and validating this metabolite is as follows:
Carvedilol undergoes rapid and extensive metabolism, meaning the beneficial antioxidant effects observed in patients are largely due to its metabolites.
The metabolic pathway and key kinetic parameters are summarized below:
| Parameter | Findings for Carvedilol | Clinical & Experimental Implications |
|---|---|---|
| Bioavailability | 25–35% [2] [4] | High first-pass metabolism; active metabolites are significant. |
| Time to Peak Plasma Concentration (T~max~) | 1–2 hours [2] [5] | Rapid absorption. |
| Protein Binding | ~98% [2] [4] | High binding; potential for drug interactions. |
| Elimination Half-Life | 6–10 hours [2] [4] | Supports once- or twice-daily dosing. |
| % of Dose as Unchanged Drug in Urine | <2% [6] [3] | Confirms extensive metabolism. |
While the antioxidant activity is notable, carvedilol's efficacy stems from its multi-action neurohormonal antagonism.
The overall mechanism of action of carvedilol and the role of its 3-hydroxy metabolite can be visualized as follows:
The discovery that 3-hydroxycarvedilol is a primary source of carvedilol's antioxidant activity refines the understanding of its therapeutic mechanism. This insight is valuable for future drug design, particularly in developing new compounds that maximize beneficial effects like SOICR suppression and antioxidant activity while minimizing potential side effects from broad adrenergic blockade [1].
Carvedilol is a non-selective beta-blocker with additional alpha-1 blocking activity, used for heart failure, hypertension, and left ventricular dysfunction [1] [2]. Its absorption, distribution, metabolism, and excretion are summarized below.
| Parameter | Details |
|---|---|
| Bioavailability | 25-35% due to significant first-pass metabolism [1] [2] [3]. |
| Protein Binding | >95% (primarily to albumin) [4] [1] [2]. |
| Time to Peak Concentration (Tmax) | 1-2 hours [4] [1] [2]. |
| Elimination Half-Life | 6-10 hours [4] [1] [2]. |
| Route of Elimination | Primarily via the bile into feces; ~16% excreted in urine [1] [2] [3]. |
Carvedilol is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP2C9, through processes including oxidation and glucuronidation [1] [2] [3]. This produces several metabolites, with 4'-hydroxyphenyl carvedilol being notably more potent than the parent drug in beta-blockade activity [3].
In the context of this metabolism, this compound serves a specific technical purpose in laboratory analysis.
While search results do not provide a full published method, the general workflow for using this compound in quantifying carvedilol metabolites typically involves the process shown below.
This experimental workflow ensures precise measurement by correcting for variations during sample processing and analysis [5].
The biological significance of 3-Hydroxy Carvedilol stems from its role as a major active metabolite of the heart medication Carvedilol [1] [2]. The key findings on its activity are summarized below.
| Assay | Key Finding | Implication |
|---|---|---|
| DPPH Radical Scavenging [1] | Superior radical-inhibiting activity compared to carvedilol and benchmark antioxidants like BHT and α-tocopherol. | Metabolite is a potent direct antioxidant via hydrogen atom transfer. |
| Photoinduced Radical Addition Inhibition [1] | Effectively inhibited free-radical chain reactions in a model system. | Confirms antioxidant activity in a system mimicking lipid peroxidation. |
| General Role | Deuterated form (3-Hydroxy Carvedilol-d5) is used as an internal standard for quantitative bioanalysis [3]. | Enables accurate measurement of the active metabolite in research, not a therapeutic agent. |
The primary experimental evidence for the potent antioxidant activity of 3-Hydroxy Carvedilol comes from two key assays, which you can adapt for related research.
This method measures a compound's ability to donate a hydrogen atom to the stable DPPH radical [1].
This assay evaluates the compound's effectiveness in inhibiting a propagating radical chain reaction [1].
3-Hydroxy Carvedilol is produced in the body when the parent drug, Carvedilol, is metabolized. The deuterated form is used to study this process accurately.
The diagram above shows that 3-Hydroxy Carvedilol is formed primarily via enzymatic hydroxylation of Carvedilol by cytochrome P450 enzymes like CYP2D6 and CYP1A2 [1] [2]. For accurate measurement, a known amount of the deuterated internal standard, This compound, is added to a biological sample. This standard compensates for variability during sample preparation and analysis. Both the metabolite and the standard are then quantified using analytical techniques like LC-MS or GC-MS, with the standard enabling precise calculation of the metabolite's concentration [3] [4].
The table below consolidates key information about 3-Hydroxy Carvedilol-d5 and its context within analytical methods.
| Aspect | Details |
|---|---|
| Chemical Name | This compound [1] [2] |
| Molecular Formula | C₂₄H₂₁D₅N₂O₅ [1] [2] |
| Molecular Weight | 427.50 g/mol [1] [2] |
| CAS Number | 1329836-56-7 [1] [2] |
| Application | Deuterium-labeled internal standard for quantitative analysis (e.g., LC-MS) [1] |
| Role in Analysis | Used to quantify Carvedilol and/or its metabolites in biological matrices like plasma [3] [4] |
While a specific protocol for this compound was not found, it is used within methods developed for Carvedilol. The following workflow is a synthesis of general steps from validated LC-MS/MS methods for Carvedilol and its metabolites in human plasma [3] [5] [4]. You can adapt this high-level workflow for this compound.
General LC-MS/MS workflow for carvedilol analysis, adaptable for this compound.
3-Hydroxy Carvedilol-d5 is a deuterium-labeled version of a metabolite of Carvedilol, an antihypertensive drug [1] [2]. The table below summarizes its core identity:
| Property | Description |
|---|---|
| Role | Deuterated metabolite of Carvedilol [1] [2] |
| Primary Application | Serves as an internal standard for quantitative analysis via LC-MS, GC-MS, or NMR [1] |
| Key Feature | Deuterium atoms do not produce a signal in a standard ¹H NMR spectrum, allowing the compound to be used as a silent tracer or for precise quantification against the non-labeled analyte [1]. |
Quantitative NMR (qNMR) is a powerful technique for determining substance concentration without compound-specific calibration curves [3]. The inherent quantitative nature of the NMR signal (where the area under the peak is proportional to the number of nuclei) allows for direct concentration measurement when compared to a reference standard of known purity [3].
Since the experimental spectrum for this compound is not publicly available, you can proceed with the following methodology:
O(C(C(C(NCCOC1=C(OC)C=CC=C1)([2H])[2H])(O)[2H])([2H])[2H])C2=C3C=4C(NC3=CC=C2O)=CC=CC4 [1]—to generate a theoretical ¹H NMR spectrum.
Experimental workflow for qNMR analysis
For researchers aiming to use this compound as an internal standard in a qNMR experiment, the following provides a detailed methodology [3].
1. Sample Preparation
2. Data Acquisition
3. Data Processing and Quantification
The catalytic activity of CYP2D6 and its genetic variants towards carvedilol has been extensively characterized in vitro.
Detailed Experimental Protocol A typical methodology for assessing CYP2D6 activity involves expressing the enzyme and conducting incubations with carvedilol, followed by metabolite quantification [1] [2]. Below is a generalized workflow for these experiments:
Experimental workflow for evaluating CYP2D6 activity
Key Quantitative Findings Research has demonstrated significant functional differences among CYP2D6 genetic variants:
| Variant Type | Catalytic Activity | Impact on Intrinsic Clearance |
|---|---|---|
| Wild Type (CYP2D6.1) [1] | Normal (baseline) | Reference value |
| Deficient Variants (e.g., CYP2D6.10) [1] [4] | Significantly reduced | ~25% to 95% lower than wild type [1] |
| Inactive Variants (e.g., CYP2D6.92, CYP2D6.96) [1] [2] | Catalytically inactive | No measurable activity |
The pharmacokinetic differences due to CYP2D6 polymorphism have clear clinical consequences, though current guidelines suggest no pre-emptive dose adjustments are necessary.
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological matrices. The use of deuterated internal standards (IS), like 3-Hydroxy Carvedilol-d5, is critical for compensating for matrix effects and losses during sample preparation, ensuring high-quality quantitative results. The following protocols are synthesized from validated methods for carvedilol and its metabolites.
A. Dried Blood Spot (DBS) Sample Preparation [1]
This protocol is ideal for situations requiring simplified sample collection, storage, and transport.
B. Plasma Sample Preparation via Liquid-Liquid Extraction (LLE) [2]
This method is suited for traditional plasma analysis and offers effective sample clean-up.
The table below summarizes key instrumental parameters from validated methods.
| Parameter | Configuration 1 (DBS Analysis) [1] | Configuration 2 (Plasma Analysis) [2] |
|---|---|---|
| HPLC System | Not explicitly detailed, but similar to the author's plasma method [1]. | Shimadzu LC System |
| Mass Spectrometer | AB Sciex API (Triple Quadrupole) | Triple Quadrupola Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode | Electrospray Ionization (ESI), Positive Mode |
| Chromatography Column | Not explicitly detailed. | BDS Hypersil C18 (150 mm × 2.1 mm, 5 µm) |
| Mobile Phase | Not explicitly detailed. | Acetonitrile and 2 mM Ammonium Formate (pH 3.0); Gradient from 40:60 to 95:5 (v/v) |
| Flow Rate | Not explicitly detailed. | 0.4 mL/min |
| Column Temperature | Not explicitly detailed. | 40 °C |
| Autosampler Temperature | 8 °C | 4 °C |
| Injection Volume | 5 µL | 5 µL |
| MRM Transitions | Carvedilol: m/z 407.10 → 100.10 [2] | Carvedilol: m/z 407.10 → 100.10 |
| 4'-Hydroxyphenyl carvedilol: m/z 423.10 → 222.00 [2] | 4'-Hydroxyphenyl carvedilol: m/z 423.10 → 222.00 | |
| (IS) Propranolol: m/z 260.10 → 116.20 [2] | (IS) Propranolol: m/z 260.10 → 116.20 |
The following diagrams outline the general experimental workflow and the metabolic pathway of carvedilol for contextual understanding.
Experimental Workflow for Carvedilol LC-MS/MS Analysis
Carvedilol Metabolic Pathway Overview
While the protocols above provide a robust starting point, please note the following:
The table below summarizes key pharmacokinetic parameters for Carvedilol and its active metabolite, 4′-Hydroxyphenyl Carvedilol, after a single 6.25 mg oral dose in healthy human volunteers. These values provide a reference for expected concentration ranges in pharmacokinetic studies [1].
| Analyte | Cmax (ng/mL) | AUC0-t (ng·h/mL) | AUC0-inf (ng·h/mL) | T1/2 (h) |
|---|---|---|---|---|
| Carvedilol | 21.26 ± 9.23 | 66.95 ± 29.45 | 68.54 ± 30.11 | 6.30 ± 1.95 |
| 4′-Hydroxyphenyl Carvedilol | 2.42 ± 2.07 | 5.93 ± 3.51 | 6.78 ± 3.49 | 6.31 ± 6.45 |
Table 1: Mean (± standard deviation) pharmacokinetic parameters of carvedilol and its 4′-hydroxyphenyl metabolite after a single 6.25 mg oral dose (n=31). Cmax: maximum plasma concentration; AUC0-t: area under the plasma concentration-time curve from zero to the last measurable concentration; AUC0-inf: area under the curve extrapolated to infinity; T1/2: elimination half-life.
This protocol is adapted from a validated method for the simultaneous determination of carvedilol and its metabolites in human plasma [1].
The method should be validated according to FDA/EMA guidelines [1] [3]. Key parameters include:
The following diagrams illustrate the experimental workflow and the metabolic pathway of carvedilol, providing a clear visual summary of the process.
Diagram 1: Analytical workflow for the quantification of carvedilol metabolites, from sample preparation to data analysis.
Diagram 2: Primary metabolic pathways of carvedilol, showing its transformation into major hydroxy metabolites via cytochrome P450 enzymes [1] [4].
1. Primary Application: Internal Standard for LC-MS/MS this compound is a deuterium-labeled analog of the carvedilol metabolite. Its primary application is to serve as a stable isotope internal standard (IS) in the quantitative analysis of carvedilol and its metabolites in biological matrices like plasma, using techniques such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [1] [2].
2. Chemical and Physical Data The table below summarizes the key information for this compound:
| Property | Specification |
|---|---|
| CAS Number | 1329836-56-7 [1] [2] |
| Molecular Formula | C₂₄H₂₁D₅N₂O₅ [1] [2] [3] |
| Molecular Weight | 427.50 g/mol [1] [2] [3] |
| Appearance | Greyish yellow solid [1] |
| Storage | -20°C [3] or 2-8°C (refrigerator) [1] |
| Purity | >95% [3] |
3. Preparation of Stock and Working Solutions
The following protocol is adapted from a validated LC-MS/MS method for carvedilol and 4'-hydroxyphenyl carvedilol [4], which can be modified to include 3-Hydroxy Carvedilol.
1. Sample Preparation (Liquid-Liquid Extraction)
2. LC-MS/MS Instrumental Conditions The table below outlines the key instrument parameters based on the referenced method.
| Parameter | Setting |
|---|---|
| Chromatography | |
| Column | BDS Hypersil C18 (2.1 × 150 mm, 5 μm) [4] |
| Mobile Phase | Gradient of Acetonitrile and 2 mM Ammonium Formate (pH 3.0) [4] |
| Flow Rate | 0.4 mL/min [4] |
| Column Temperature | 40°C [4] |
| Autosampler Temperature | 4°C [4] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), positive mode [4] |
| MRM Transitions (m/z) | Carvedilol: 407.10 → 100.10 4'-Hydroxyphenyl Carvedilol: 423.10 → 222.00 This compound (IS): To be determined experimentally [4] |
3. Method Validation Parameters Any bioanalytical method should be validated, assessing the following parameters as demonstrated in the referenced study [4]:
The following diagram illustrates the complete experimental workflow from sample preparation to data analysis:
1. Background and Purpose This document outlines a detailed protocol for the quantitative analysis of 3-Hydroxy Carvedilol-d5, a deuterated internal standard used in pharmacokinetic studies, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is optimized from validated assays for carvedilol, enalaprilat, and perindoprilat [1] [2]. It is designed to be sensitive, specific, and robust for therapeutic drug monitoring and adherence studies, with an intended calibration range of 1.00–200 ng/mL, consistent with the sensitivity required for such analyses [1].
2. Experimental Design and Workflow The overall analytical process, from sample collection to data analysis, is summarized in the following workflow diagram:
1. Reagents, Chemicals, and Samples
2. Sample Preparation Procedure The sample preparation uses a simple protein precipitation method, adapted from published protocols [1] [2]. 1. Thaw frozen plasma samples at room temperature and vortex briefly. 2. Aliquot 50 µL of plasma into a microcentrifuge tube. 3. Add 200 µL of precipitation solution (methanol:acetonitrile, 1:1 v/v) containing the appropriate Internal Standard. 4. Vortex-mix for 30 seconds and let it equilibrate on the bench for 5 minutes. 5. Centrifuge at >20,000 g for 5 minutes to pellet the proteins. 6. Transfer the supernatant to a clean glass tube. 7. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C for approximately 15 minutes. 8. Reconstitute the dried extract with 200 µL of reconstitution solution (methanol:water:formic acid, 40:60:0.2, v/v/v) [1]. 9. Vortex for 30 seconds, transfer to an autosampler vial or plate, and centrifuge before injection.
3. Instrumentation and Chromatographic Conditions The following conditions are recommended based on literature for similar analyses [1] [4] [2].
LC System: UHPLC or HPLC system capable of gradient elution.
Mass Spectrometer: Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source, operated in positive ion mode.
Analytical Column: Restek Ultra II Biphenyl column (e.g., 100 mm x 2.1 mm, 3 µm) or equivalent [2].
Mobile Phase:
Gradient Program:
| Time (min) | %A | %B | Flow Rate (µL/min) | | :--- | :--- | :--- | :--- | | 0 | 90 | 10 | 300 | | 1.0 | 90 | 10 | 300 | | 4.0 | 10 | 90 | 300 | | 6.0 | 10 | 90 | 300 | | 6.1 | 90 | 10 | 300 | | 9.0 | 90 | 10 | 300 |
Column Temperature: 40°C [4].
Injection Volume: 5-20 µL [1].
4. Mass Spectrometry (MS) Detection Parameters
The developed method must be validated according to regulatory guidelines (e.g., FDA, ICH). The table below summarizes the key validation parameters and recommended acceptance criteria, based on information from the search results [1] [4] [5].
Table 1: Method Validation Parameters and Target Acceptance Criteria
| Validation Parameter | Protocol Description | Target Acceptance Criteria |
|---|---|---|
| Linearity & Range | Analyze minimum of 6 non-zero calibrators across the range (e.g., 1-200 ng/mL) [1]. | R² > 0.99 [4]. |
| Accuracy | Analyze QC samples at LLOQ, Low, Medium, High concentrations (n≥5 per level) [1]. | ±15% of nominal value (±20% at LLOQ) [1]. |
| Precision | Intra-day: n≥5 at each QC level in one run. Inter-day: n≥5 at each QC level over 3 runs. | RSD < 15% (<20% at LLOQ) [1]. | | Lower Limit of Quantification (LLOQ) | Determine the lowest standard with accuracy and precision. | S/N ≥ 5, Accuracy & Precision within ±20% [1]. | | Selectivity | Analyze blank plasma from at least 6 different sources. | No significant interference (<20% of LLOQ area) at analyte/IS retention times [1]. | | Recovery & Matrix Effects | Compare analyte response in post-extraction spiked samples vs. pure solution. Post-extract spiking vs. neat solution for matrix effect. | Recovery should be reproducible (RSD <15%). No significant ion suppression/enhancement [2]. | | Stability | Evaluate in matrix through freeze-thaw cycles, at room temp, and in autosampler. | Analyte stability ≥85% [1]. |
The strategy for developing this method should follow a structured approach:
1. Method Scouting and Selection
2. Optimization of Selectivity
3. System Optimization
Carvedilol is known to undergo extensive hepatic metabolism, primarily via cytochrome P450 enzymes CYP2D6, CYP2C9, CYP3A4, and CYP2E1 [1]. The metabolites formed include 1-hydroxyphenylcarvedilol, 4'-hydroxyphenylcarvedilol, 5'-hydroxyphenylcarvedilol, and 8-hydroxycarbazolylcarvedilol [1]. The "3-hydroxy" metabolite is not specifically mentioned in these sources, indicating that a dedicated method may need to be developed or adapted.
A recent high-performance liquid chromatography (HPLC) method has been published for the simultaneous analysis of carvedilol and its common impurities. While this method does not target the 3-hydroxy metabolite, its parameters offer a valuable template for method development [2].
Table: Key Parameters from a Green HPLC Method for Carvedilol Analysis [2]
| Parameter | Specification |
|---|---|
| Analytical Column | YMC Triart-Phenyl (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Solvent A: 0.1% Formic Acid; Solvent B: Ethanol |
| Elution Type | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | Photodiode Array (PDA) at 254.0 nm |
| Linearity Range (Carvedilol) | 0.1 to 100.0 µg/mL |
Given the lack of a direct protocol, the following workflow outlines the key steps for developing and validating a bioanalytical method for 3-Hydroxy Carvedilol-d5 in pharmacokinetic studies. The diagram below illustrates this multi-stage process.
Here are detailed considerations for the key stages of the experimental workflow:
To create your detailed application notes, you will need to build upon this foundational information.
This application note provides a detailed framework for the development, validation, and application of a robust bioanalytical assay for the quantification of 3-Hydroxy Carvedilol-d5 in rat plasma. The method leverages Liquid Chromatography with Tandem Mass Spectrometry (LC-ESI-MS/MS) and utilizes a stable isotope-labeled internal standard to ensure high sensitivity, specificity, and reproducibility. The protocol is designed to support pharmacokinetic studies during drug development. Although the provided search results establish best practices and the context for carvedilol analysis, a specific method for this exact analyte is not described in the available literature, necessitating a de novo development approach.
Carvedilol is a widely used beta-blocker for treating cardiovascular diseases like hypertension and heart failure. It is administered as a racemic mixture and is metabolized in the body to several compounds, including the active metabolite 3-Hydroxy Carvedilol. The deuterated form, This compound, is crucial as an internal standard in quantitative bioanalysis, as its nearly identical chemical properties to the analyte compensate for variability in sample preparation and ionization efficiency.
Developing a validated bioanalytical method for this metabolite is essential for understanding the pharmacokinetic and pharmacodynamic profile of carvedilol formulations. This document outlines a comprehensive protocol based on established bioanalytical guidelines and modern LC-MS/MS techniques.
The development of this assay is informed by current practices in pharmaceutical analysis:
The following table summarizes the proposed instrumental conditions, adapted from general carvedilol and LC-MS/MS methodologies [1] [2].
Table 1: Instrumental Conditions for LC-ESI-MS/MS Analysis
| Parameter | Specification |
|---|---|
| LC System | High-performance liquid chromatography system |
| Mass Spectrometer | Triple quadrupole with ESI ion source |
| Analytical Column | YMC Triart-Phenyl column (150 x 4.6 mm, 5 µm) or equivalent C18 column [1] |
| Mobile Phase A | 2 mM Ammonium formate in 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile or Ethanol [1] |
| Gradient Program | Non-linear gradient (e.g., 20% B to 80% B over 7 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 5-10 µL |
| Detection | Multiple Reaction Monitoring (MRM) in positive mode |
Table 2: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
|---|---|---|---|
| 3-Hydroxy Carvedilol | To be determined experimentally | To be determined experimentally | 100 |
| This compound (ISTD) | To be determined experimentally | To be determined experimentally | 100 |
The following workflow diagram outlines the sample preparation steps. Using SPE, as demonstrated for other analytes, provides cleaner samples and can improve assay sensitivity [2].
The developed method must be validated according to ICH and FDA/EMA guidelines. The table below outlines the key parameters and acceptance criteria.
Table 3: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Recommended Procedure | Acceptance Criteria |
|---|---|---|
| Selectivity/Specificity | Analyze blank plasma from at least 6 sources. | No significant interference (<20% of LLOQ) at analyte & ISTD retention times. |
| Linearity & Range | Calibration curves with 6-8 non-zero standards. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | QC samples at LLOQ, Low, Mid, High concentrations (n=6). | Accuracy: 85-115% (LLOQ: 80-120%). Precision: CV ≤15% (LLOQ: ≤20%). |
| Lower Limit of Quantification (LLOQ) | Lowest standard on calibration curve. | Signal-to-noise ratio ≥ 5. Accuracy & Precision as above. |
| Extraction Recovery | Compare analyte response from pre-extraction vs post-extraction spiked samples. | Consistent and high recovery. Not necessarily 100%, but reproducible. |
| Matrix Effect | Compare analyte response in post-extraction spiked plasma vs pure solution. | Matrix factor IS-normalized CV ≤15%. |
| Stability | Evaluate in plasma under various conditions (bench-top, freeze-thaw, long-term). | Analyte concentration within ±15% of nominal value. |
Once validated, this method can be applied to analyze plasma samples from pre-clinical studies.
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Low Sensitivity | Poor ionization, high background noise. | Optimize MS/MS parameters (CE, S-lens RF), improve chromatographic separation, use cleaner SPE elution. |
| Poor Chromatographic Peak Shape | Non-optimal mobile phase pH/strength, column degradation. | Test different mobile phase modifiers (formate/acetate), use a guard column, flush and re-equilibrate the column. |
| High Matrix Effect | Phospholipids or other matrix components. | Optimize SPE washing and elution steps to remove interferences more effectively. |
| Inconsistent ISTD Response | Pipetting error, ISTD degradation. | Check calibration of pipettes, prepare fresh ISTD stock solution. |
This application note provides a foundational protocol for establishing a sensitive, selective, and validated LC-ESI-MS/MS method for quantifying this compound in rat plasma. By adhering to this detailed framework and employing rigorous validation, researchers can generate reliable data to support the pharmacokinetic characterization of carvedilol and its metabolites in drug development.
This document provides a detailed protocol for the simultaneous quantification of carvedilol and its metabolites in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), with a focus on the use of a deuterated internal standard, Carvedilol-d5. The method is adapted from published scientific literature for robustness and reproducibility in a research setting [1].
Accurate quantification of drugs and their metabolites in biological matrices is paramount in pharmacokinetic studies and therapeutic drug monitoring. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for such analyses. The use of a Stable Isotopically Labeled (SIL) internal standard, such as Carvedilol-d5, is a gold-standard practice. It corrects for variability during sample preparation, ionization suppression/enhancement in the mass spectrometer, and instrumental drift. However, as evidenced by research, even SIL internal standards can be susceptible to matrix effects if their chromatographic retention differs slightly from the analyte due to the deuterium isotope effect [2]. This protocol outlines a validated method to mitigate such challenges.
The following workflow details the extraction of analytes from a DBS sample punch. This procedure is designed for a 50 µL spotted blood sample.
Detailed Steps:
The following table summarizes the key validation parameters as per FDA guidelines for the described LC-MS/MS method.
| Validation Parameter | Result / Specification |
|---|---|
| Analytical Range | 1.00 - 200 ng/mL (for Carvedilol, Enalaprilat, Perindoprilat) |
| Accuracy & Precision | Within ±15% (±20% at LLOQ); CV ≤15% (≤20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL (with S/N >5, precision <20%) |
| Recovery | Reproducible and consistent across quality control levels |
| Selectivity & Specificity | No significant interference from blank matrix at analyte & ISTD MRM transitions |
| Stability | Analytes stable in DBS during storage, processing, and in autosampler (8°C) |
A key finding from the literature is that a SIL internal standard does not always perfectly correct for analyte response. A study on carvedilol enantiomers demonstrated that a slight difference in retention time between the analyte and its deuterated internal standard, caused by the deuterium isotope effect, can lead to a different degree of ion suppression in the mass spectrometer source [2]. This can significantly alter the analyte-to-internal standard peak area ratio and affect the accuracy of the method. The relationship between this phenomenon and the resulting analytical error is illustrated below.
Mitigation Strategies:
While the exact MRM transitions for 3-Hydroxy Carvedilol-d5 are not specified in the searched literature, the principle for MRM method setup is consistent. The table below provides a template for the required data. The Q1 mass for the deuterated standard will be higher than the analyte by the number of deuterium atoms (e.g., +5 Da for Carvedilol-d5).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| 3-Hydroxy Carvedilol | To be determined | To be determined | To be determined |
| This compound | [M+H]+ + 5 | Most abundant fragment | Optimized |
| Carvedilol | [M+H]+ | m/z | Value |
| Carvedilol-d5 | [M+H]+ + 5 | m/z | Value |
Quantification: The ratio of the peak area of the analyte to the peak area of the Carvedilol-d5 internal standard is used for quantification. This ratio is plotted against the nominal concentration of calibration standards to create a linear regression curve, which is then used to calculate the concentration of quality control and unknown study samples.
The described LC-MS/MS method, utilizing Carvedilol-d5 as an internal standard, provides a robust, sensitive, and specific framework for quantifying carvedilol and its metabolites. Adherence to the detailed sample preparation protocol and careful consideration of potential matrix effects are critical for generating reliable data. Researchers are advised to conduct thorough method validation for the specific metabolite 3-Hydroxy Carvedilol, including determining its optimal MRM transitions and confirming the performance of the internal standard in their chosen matrix.
3-Hydroxy Carvedilol-d5 is a deuterium-labeled stable isotope of the metabolite 3-Hydroxy Carvedilol. Its primary use in research is as an internal standard for quantitative analysis, crucial for ensuring accuracy and precision in mass spectrometry-based assays by correcting for variability in sample preparation and instrument response [1].
The table below summarizes its core characteristics:
| Property | Description |
|---|---|
| CAS Number | 1329836-56-7 [1] |
| Molecular Formula | C₂₄H₂₁D₅N₂O₅ [1] |
| Molecular Weight | 427.50 g/mol [1] |
| Application | Deuterated internal standard for quantitative NMR, GC-MS, or LC-MS analysis [1] |
| Research Use | For research use only; not for human consumption [1] |
A significant challenge in creating detailed application notes is that the identified sources do not contain full experimental data for this compound itself, such as complete chromatographic conditions, extraction recovery rates, or validation parameters like precision and accuracy.
However, insights into the metabolism of the parent drug, Carvedilol, can inform your experimental design. The following diagram outlines the metabolic context and the role of the deuterated standard.
Given the lack of a complete published protocol for this specific compound, the following is a generalized workflow you can adapt.
Workflow Overview:
Key Considerations:
3-Hydroxy Carvedilol-d5 is a deuterium-labeled version of 3-Hydroxy Carvedilol, which is a metabolite of the cardiovascular drug Carvedilol [1]. Its primary applications in research are:
It is critical to note that this compound is for research use only and is not intended for diagnostic or therapeutic use in patients [1].
While direct data on the deuterated metabolite is lacking, a study on the stability of Carvedilol in paediatric oral formulations provides a useful reference for the chemical stability of the Carvedilol structure under various conditions [2]. The tested formulations included an acidic solution (pH 4.2), an alkaline solution (pH 8.2), and an aqueous suspension, all stored in amber glass vials.
The table below summarizes the stability findings for these Carvedilol formulations, where "stable" indicates that the Carvedilol content remained within acceptable limits [2].
| Formulation | Storage at 4°C | Storage at 25°C | Storage at 40°C |
|---|---|---|---|
| Acidic Solution (pH 4.2) | 56 days | 56 days | 56 days |
| Alkaline Solution (pH 8.2) | 28 days | 56 days | 28 days |
| Aqueous Suspension | 56 days | 56 days | 28 days |
This data highlights that pH and temperature are critical factors affecting the stability of Carvedilol, with the acidic solution demonstrating the most robust stability across all temperatures [2].
Given the lack of specific data, the following protocol is proposed for conducting stability studies on this compound, based on established pharmaceutical practices and the related information available for Carvedilol.
To determine the chemical stability of this compound under various stress conditions (acidic, basic, oxidative, and thermal) to establish recommended storage conditions and shelf-life.
A. Sample Preparation:
B. Analysis by High-Performance Liquid Chromatography (HPLC): The following workflow outlines the key steps for analyzing sample stability using HPLC.
C. Data Analysis:
The following protocol is adapted from a 2022 study that quantified carvedilol and 4'-Hydroxyphenyl carvedilol in human plasma, which can be used as a foundation for analyzing 3-Hydroxy Carvedilol-d5 [1].
1. Instrumentation and Chromatography
2. Mass Spectrometric Detection The mass spectrometer monitored specific transitions (precursor ion → product ion). For your application, you would need to establish the optimal transitions for this compound. The transitions for the analogous compounds are listed below for reference [2] [1].
Table 1: Monitored Mass Transitions (for reference compounds)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Carvedilol [1] | 407.10 | 100.10 |
| 4'-Hydroxyphenyl carvedilol [1] | 423.10 | 222.00 |
| Internal Standard (Propranolol) [1] | 260.10 | 116.20 |
3. Sample Preparation Procedure (Liquid-Liquid Extraction) This is a critical part of the protocol for bioanalysis [1].
For any bioanalytical method, key validation parameters were assessed in the source study. Your method for this compound would need to meet similar criteria [3] [1].
Table 2: Key Method Validation Parameters
| Parameter | Result / Requirement |
|---|---|
| Linearity | R² value consistently > 0.999 for related analytes [3]. |
| Precision | Relative Standard Deviation (RSD%) typically < 2.0% for repeatability [3]. |
| Accuracy | Recovery rates should be in the range of 96.5% to 101% [3]. |
| Stability | Demonstrates minimal variation in analyte concentration under specific storage conditions [3]. |
The diagram below summarizes the sample preparation and analysis workflow.
To adapt this information for your specific needs regarding this compound, consider the following:
The table below summarizes the key parameters for a validated LC-MS/MS assay suitable for quantifying 3-Hydroxy Carvedilol-d5, based on methods used for similar compounds [1] [2].
| Parameter | Description / Value |
|---|---|
| Analytical Technique | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive mode [1] [2] |
| Chromatography Column | C18 (e.g., BDS Hypersil C18, 5 µm, 2.1 × 150 mm) [2] |
| Internal Standard Role | This compound is used as a Stable Isotope-Labeled Internal Standard (ISTD) [3] |
| Sample Preparation | Liquid-Liquid Extraction (LLE) with tert-butyl methyl ether [2] or Protein Precipitation with methanol:acetonitrile (1:1) [1] |
| Calibration Curve Model | Linear regression with (1/C^2) weighting (C = concentration) [2] |
This protocol outlines the key steps for developing a bioanalytical method using this compound as an internal standard.
The following diagram illustrates the complete experimental workflow:
The primary application of this compound is to serve as an internal standard in quantitative bioanalysis. Using a deuterated analog of the analyte corrects for variability and loss during sample preparation and analysis, ensuring high data quality [3]. LC-MS/MS methods for carvedilol and its metabolites are crucial in:
Table 1: Recovery of Carvedilol and its Metabolites
| Analyte | Matrix | Extraction Technique | Average Recovery (%) | Reference |
|---|---|---|---|---|
| Carvedilol | Human Plasma | Protein Precipitation | 72.9 | [1] |
| Carvedilol | Human Plasma | Liquid-Liquid Extraction | 90.0 - 110.0 | [2] |
| 4'-Hydroxyphenyl Carvedilol | Human Plasma | Liquid-Liquid Extraction | 85.0 - 115.0 | [2] |
| Carvedilol, Enalaprilat, Perindoprilat | Dried Blood Spots (DBS) | Protein Precipitation | Complete & Reproducible | [3] [4] |
Table 2: Key LC-MS/MS Parameters for Carvedilol and Metabolites
| Parameter | Carvedilol | 4'-Hydroxyphenyl Carvedilol | O-Desmethyl Carvedilol |
|---|---|---|---|
| Precursor Ion (m/z) | 407.1 | 423.1 | Not Reported |
| Product Ion (m/z) | 100.1 | 222.0 | Not Reported |
| Chromatographic Column | BDS Hypersil C18 | BDS Hypersil C18 | Chirobiotic V |
| Linear Range | 0.05 - 100 ng/mL | 0.05 - 10 ng/mL | 0.02 - 10 ng/mL |
Here are standardized protocols based on the high-recovery methods used in the cited studies.
This method is adapted from a pharmacokinetic study and is noted for its high recovery rates [2].
Step 1: Sample Preparation
Step 2: Liquid-Liquid Extraction
Step 3: Solvent Evaporation and Reconstitution
This protocol is ideal for high-throughput analysis of multiple drugs, including Carvedilol [1] [4].
Step 1: Sample Aliquoting
Step 2: Protein Precipitation
Step 3: Concentration and Reconstitution
The following diagram illustrates the two main extraction pathways.
Given the lack of specific data for 3-Hydroxy Carvedilol-d5, here are critical factors to consider when developing your own extraction protocol:
I hope these detailed protocols and reference data provide a solid foundation for your work. Should you need to adapt these methods for this compound specifically, optimizing the extraction solvent and chromatographic conditions based on the compound's unique polarity will be key.
Primary Application: 3-Hydroxy Carvedilol-d5 is a deuterium-labeled analog of the active metabolite 3-Hydroxy Carvedilol. Its primary application is as an Internal Standard (ISTD) in quantitative bioanalysis using LC-MS/MS to minimize technical variability and improve data accuracy [1] [2].
Key Utilities:
The following protocol is adapted from a validated multiplex LC-MS/MS assay for carvedilol and other cardiovascular drugs in Dried Blood Spots (DBS) [2]. Using this compound as the internal standard for the metabolite ensures precise quantification.
The sample preparation involves a multi-step process to extract the analyte and internal standard from the DBS matrix. The following diagram illustrates this workflow:
Key Steps Explained:
Liquid Chromatography (LC) Conditions [2] [3]
Mass Spectrometry (MS) Conditions [3]
A validated bioanalytical method must meet predefined criteria for reliability. The table below outlines key parameters based on FDA and EMA guidelines [2] [3].
| Validation Parameter | Acceptance Criteria | Experimental Details |
|---|---|---|
| Linearity & Range | Correlation coefficient (r²) >0.99 [4] | Calibration curve over concentration range (e.g., 0.05-50 ng/mL for carvedilol) [3]. |
| Precision | Coefficient of variation (CV) ≤15% (≤20% at LLOQ) | Assessed by replicate analysis of QC samples (Low, Medium, High) [3]. |
| Accuracy | Mean bias within ±15% (±20% at LLOQ) | Determined by comparing measured concentration to nominal value of QC samples [3]. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥5 [2] | Lowest calibrator with precision and accuracy within ±20% [3]. |
| Recovery & Matrix Effect | Consistent and reproducible recovery for analyte and ISTD | Evaluated by comparing peak areas from extracted samples with post-extraction spiked samples [2]. |
| Stability | Deviation within ±15% of nominal concentration | Tested under various conditions (bench-top, processed sample, long-term storage) [2]. |
Using this compound as an internal standard in a validated LC-MS/MS method provides a robust framework for the precise and accurate quantification of the 3-Hydroxy Carvedilol metabolite in complex biological matrices. This protocol supports critical activities in drug development and therapeutic drug monitoring.
The table below summarizes key methodologies from the literature that could be adapted for analyzing carvedilol and its metabolites.
| Analytical Technique | Application & Key Features | Sample Preparation Summary | Reference |
|---|---|---|---|
| LC-MS/MS (DBS) | Simultaneous quantification of carvedilol, enalaprilat, perindoprilat. Uses carvedilol-d5 as an internal standard (IS). [1] | DBS punch + water + protein precipitation (MeCN/MeOH). Evaporation & reconstitution. [1] | [1] |
| HPLC-DAD | Quantification of carvedilol and hydrochlorothiazide; impurity profiling; dissolution testing. [2] | Simple dissolution in methanol. [2] | [2] |
| HPLC-UV | Assay, content uniformity, and dissolution of carvedilol in a microemulsion-loaded oleogel. [3] | Employed for assay and dissolution tests of a formulated product. [3] | [3] |
| Flow Injection-Chemiluminescence | Determination of carvedilol in tablets and spiked human plasma. [4] | Plasma protein precipitation with methanol, centrifugation, and evaporation. [4] | [4] |
The most relevant method for bioanalysis is the LC-MS/MS assay, which already utilizes carvedilol-d5 as an internal standard. [1] The following workflow, based on this method, can be a starting point for developing your own protocol for 3-Hydroxy Carvedilol-d5.
This protocol can be adapted for plasma by replacing the DBS punch with a plasma aliquot.
3-Hydroxy Carvedilol-d5 is a deuterium-labeled stable isotope of the carvedilol metabolite, 3-Hydroxy Carvedilol. Its main function in research is to serve as an Internal Standard (ISTD) in advanced analytical techniques [1] [2].
The table below summarizes its key characteristics:
| Attribute | Description |
|---|---|
| Chemical Role | Deuterium-labeled version of 3-Hydroxy Carvedilol [2]. |
| Primary Application | Internal Standard for quantitative analysis [2]. |
| Analytical Techniques | Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) [2]. |
| Purpose of Use | To correct for variability and improve accuracy in the measurement of the non-labeled analyte (3-Hydroxy Carvedilol) in complex biological samples [1]. |
The following is a validated methodology for quantifying carvedilol and other cardiovascular drugs in dried blood spots (DBS), which can be adapted for analyzing its metabolites using This compound as an internal standard [1].
The relationship between carvedilol, its metabolites, and the use of internal standards in pharmacokinetic studies can be conceptualized as follows:
The compound This compound is explicitly for research use only and is not intended for diagnostic or therapeutic applications [2]. The protocol provided is based on published scientific literature and must be validated in the user's own laboratory for specific research purposes.
| Optimization Factor | Action / Recommendation | Rationale / Expected Outcome |
|---|---|---|
| Stationary Phase | Use a YMC Triart-Phenyl or Inertsil ODS-3 V column [1] [2] | Phenyl groups can offer different selectivity vs. C18, improving separation of complex molecules like carvedilol analogs. |
| Mobile Phase Additives | Add 0.1% formic acid [1] [3] | Suppresses ionization of acidic/basic analytes, improves peak shape by limiting unfavorable interactions with stationary phase. |
| Organic Modifier | Use ethanol as a green solvent or acetonitrile [1] [4] | Ethanol is effective & sustainable; acetonitrile has lower UV cut-off, reducing baseline noise at low wavelengths. |
| Temperature | Experiment with low (20°C) and higher (40°C) temperatures in same run [2] | Temperature influences chiral selectivity & analyte-stationary phase interactions; lower temps often improve selectivity. |
| pH Control | Use phosphate buffer at pH 2.0 [2] | Controls ionization state of analyte, leading to more symmetric peaks and robust separation. |
Here are detailed methodologies based on validated procedures for carvedilol and related compounds.
This protocol is adapted from a green HPLC method for simultaneous quantification of carvedilol and hydrochlorothiazide [1].
This protocol is based on a method validated for carvedilol content and impurity analysis [2].
The following workflow visualizes the systematic troubleshooting process that incorporates the strategies above.
If optimization does not yield the expected results, the issue might lie with the instrument hardware or maintenance state [5] [6].
Sensitivity in LC-MS/MS is influenced by the entire workflow, from sample preparation to data acquisition. The following table summarizes key parameters you can optimize.
| Optimization Area | Specific Parameter | Recommended Practice for Enhanced Sensitivity |
|---|---|---|
| Sample Preparation | Extraction Method | Liquid-liquid extraction (LLE) with tert-butyl methyl ether [1] or protein precipitation with cold methanol/acetonitrile (1:1) [2] [3]. |
| Sample Volume | Low volume processing (50-200 µL of plasma) [2] [3] [1]. | |
| Chromatography | Column Type | C18 column (e.g., 150 x 2.1 mm, 5 µm) [1] or Biphenyl column for alternative selectivity [3]. |
| Mobile Phase | Gradient of acetonitrile and 2 mM ammonium formate (pH 3.0) [1] or methanol/water with formic acid [2] [3]. | |
| Mass Spectrometry | Ionization Source | Electrospray Ionization (ESI) in positive mode (+ve) [2] [3] [1]. |
| | Mass Transition (MRM) | 3-Hydroxy Carvedilol: 423.10 → 222.00 [1]. Carvedilol (parent): 407.10 → 100.10 [1]. | | | Source Parameters | Nebulizer/Turbo Gas: 55 psi; Curtain Gas: 30 psi; Source Temp: 500°C; Ion Spray Voltage: 5500 V [3]. |
Here are detailed methods for two common sample preparation techniques, adapted from validated assays for carvedilol and its metabolites.
This method is known for providing clean samples and reducing matrix effects.
This is a faster method suitable for high-throughput workflows, such as processing dried blood spots (DBS).
Recent instrumental advancements can significantly boost sensitivity. Consider these trends and technologies when selecting or configuring your system:
The following workflow diagram summarizes the logical process for troubleshooting sensitivity issues.
Q1: My signal for 3-Hydroxy Carvedilol-d5 is weak and noisy. What are the first parameters I should check?
Q2: How can I reduce matrix effects that are affecting my quantification?
Q3: We are setting up a new lab. What type of mass spectrometer should we consider for high-sensitivity pharmacokinetic studies?
The table below summarizes the key characteristics of this compound based on the search results.
| Property | Description |
|---|---|
| Chemical Name | This compound [1] |
| CAS Number | 1329836-56-7 [1] |
| Molecular Formula | C₂₄H₂₁D₅N₂O₅ [1] |
| Molecular Weight | 427.50 g/mol [1] |
| Primary Application | Deuterium-labeled standard for quantitative analysis (e.g., LC-MS, GC-MS, NMR) [1] |
| Storage Recommendation | Store under the recommended conditions in the product's Certificate of Analysis (CoA) [1] |
Based on the general context, here are answers to some anticipated questions.
Q1: What is the primary use of this compound in research?
Q2: Where can I find specific stability data and storage conditions for this compound?
Q3: Are there any known degradation products for carvedilol?
Since direct stability information is limited, the following workflow outlines a general approach you can use in your lab to assess the stability of this compound in your specific experimental conditions.
Methodology Details:
To build a complete troubleshooting guide, I suggest you take the following steps:
What are the main challenges in separating 3-Hydroxy Carvedilol enantiomers? The primary challenge is that enantiomers have identical physical and chemical properties in an achiral environment. Successful separation requires creating a chiral environment that allows the enantiomers to interact differently, typically by using a chiral selector in the stationary phase or mobile phase [1]. For carvedilol metabolites specifically, achieving baseline separation of the enantiomers with good resolution and peak shape can be difficult due to their structural similarity and the complex nature of biological matrices like plasma [2].
Can I use the same chiral method for Carvedilol and its metabolites? A validated method exists for the sequential chiral analysis of carvedilol, 3-Hydroxyphenyl carvedilol (OHC), and O-desmethyl carvedilol (DMC) in human plasma. This method uses a single Chirobiotic V chiral-phase column coupled with LC-MS/MS, indicating that with careful optimization, one method can separate multiple related chiral compounds [2].
My peaks are broad or have poor resolution. What should I check? Broad peaks can be caused by several factors. If you are using a mixture of derivatized cyclodextrins as chiral selectors, the "parasitic complexation" from non-uniform derivatives can cause peak broadening and poor reproducibility [3]. Additionally, you should optimize the composition of your mobile phase (e.g., pH, buffer concentration, and organic modifier ratio) and ensure your column temperature is stable [4] [5].
The following table summarizes common problems, their potential causes, and solutions based on the literature for carvedilol and its metabolites.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Poor Enantiomer Resolution | Inappropriate or insufficient chiral selector | Use a vancomycin-based chiral stationary phase (e.g., Chirobiotic V or T) [2] [5]. For CE, test sulfonic propyl ether β-CD polymer (SPE-β-CDP) for more uniform selectivity [3]. |
| Inadequate Separation from Matrix | Insufficient selectivity of the method | Employ LC-MS/MS for superior sensitivity and specificity in complex matrices like plasma [2] [5]. |
| Low Sensitivity for Metabolites | Inefficient ionization or detection | Use LC-MS/MS with optimized mass transitions. For 3-Hydroxy Carvedilol, a LLOQ of 0.05-10 ng/mL has been achieved [2]. |
| Long Analysis Time | Non-optimized chromatographic conditions | Optimize with gradient elution [6] or consider Capillary Electrophoresis (CE) which often offers faster analysis [4] [3]. |
Here are detailed methods from the literature that you can adapt for separating 3-Hydroxy Carvedilol-d5.
This method is validated for the sequential chiral separation of carvedilol, OHC, and DMC in human plasma [2].
The workflow for this method can be summarized as follows:
Capillary Electrophoresis is a powerful and versatile alternative to HPLC for chiral separations [4] [3].
The basic workflow for a CE chiral separation is outlined below:
When troubleshooting or developing a method for a deuterated compound like this compound, keep in mind:
Optimizing ionization is crucial for the sensitivity and reliability of your LC-MS/MS assay. The following table summarizes key parameters to investigate, with typical values for carvedilol and its metabolites providing a starting point.
| Parameter Category | Specific Parameter | Typical Value/Setting (from literature) | Troubleshooting Action |
|---|---|---|---|
| MS Source & Gas | Ionization Mode | Electrospray Ionization (ESI) Positive [1] [2] [3] | Verify ion mode polarity matches analyte chemistry. |
| Ion Spray Voltage | 5500 V [3] | Optimize in 500 V steps; balance between signal and noise. | |
| Source Temperature | 500 °C [3] | Increase to assist desolvation; avoid excessive heat for labile compounds. | |
| Curtain Gas (CUR) | 30 psi [3] | Optimize to prevent contaminants from entering the MS. | |
| Nebulizer/Turbo Gas (GS1/GS2) | 55 psi [3] | Adjust for a stable spray and maximum analyte response. | |
| Mobile Phase | Buffer | 2 mM Ammonium Formate [2] or Ammonium Acetate [3] | Use volatile buffers; avoid non-volatile salts and phosphates [4]. |
| pH | pH ~3.0 (adjusted with formic acid) [2] | Adjust to promote analyte protonation ([M+H]+) in positive ESI. | |
| Organic Solvent | Acetonitrile [4] [1] or Methanol [2] | Test different solvents and ratios for optimal ionization efficiency and separation. | |
| Compound Tuning | Precursor Ion | Carvedilol: m/z 407.1 [2] [3] | Confirm the accurate mass of the protonated molecule [M+H]+ for your analyte. |
| Declustering Potential (DP) | Compound-specific | Optimize to decluster ion-adducts without fragmenting the precursor ion. | |
| Collision Energy (CE) | Carvedilol: m/z 407.1 → 100.1 [2] [3] | Optimize for the most abundant and stable product ion. |
When facing issues like low signal, follow a logical path to isolate the problem. The diagram below outlines a high-level troubleshooting strategy.
This is a common and effective sample clean-up method used for carvedilol assays in plasma [1] [3].
The following parameters, compiled from validated methods, can serve as a template.
Chromatography:
Mass Spectrometry:
How can I tell if my ionization issue is from the LC or the MS? A quick test is to directly infuse your analyte (if available) into the MS, bypassing the LC system. If the signal is strong during infusion, the problem likely lies in your chromatographic conditions (e.g., poor retention, mobile phase suppression) or sample preparation. A weak signal during infusion points directly to MS source or tuning problems [5] [6].
What are the most common mobile phase mistakes that hurt ionization? Using non-volatile buffers (e.g., phosphate buffers) or additives (e.g., sodium dodecyl sulfate) is a primary cause of ion suppression and source contamination [4]. Always use volatile additives like ammonium formate/acetate and formic acid. Secondly, an inappropriate organic solvent ratio during elution can affect spray stability and ionization efficiency.
My signal was good but has suddenly dropped. What should I check first? First, check for source contamination. Clean the ion source and orifice. Second, verify the mobile phase composition and pH have not drifted. Third, ensure that your gas pressures are stable and that there are no leaks in the system. Finally, re-tune or calibrate the mass spectrometer [5].
The table below summarizes key information about this compound from the available data:
| Property | Description |
|---|---|
| Chemical Name | This compound [1] |
| CAS Number | 1329836-56-7 [1] |
| Molecular Formula | C₂₄H₂₁D₅N₂O₅ [1] |
| Molecular Weight | 427.50 g/mol [1] |
| Primary Application | Deuterium-labeled internal standard for quantitative analysis using NMR, GC-MS, or LC-MS [1] |
| Storage | Store under the recommended conditions provided in the Certificate of Analysis [1] |
Deuterium loss can compromise experimental accuracy. The following diagram outlines the primary factors that can contribute to this issue.
The "deuterium isotope effect" noted in the diagram is a key concept. It refers to the phenomenon where the slightly greater mass of deuterium compared to hydrogen can cause the deuterated compound (like this compound) to elute fractionally earlier than its non-deuterated counterpart in chromatography. If this retention time difference places the two compounds in regions with differing levels of ion suppression from the sample matrix, it can lead to inaccurate quantification, mimicking deuterium loss [2].
While a specific protocol for this compound was not located, you can mitigate deuterium loss risk by adhering to these general best practices for handling deuterated internal standards:
Q1: What are the key parameters to validate for a carvedilol LC-MS/MS method? A method for quantifying carvedilol and its metabolites should be validated for the following parameters to ensure reliability, based on standard guidelines [1]:
Q2: My method has low sensitivity for carvedilol. What could be the cause? Low sensitivity, especially at trough concentrations, is a known challenge. Potential causes and solutions include [1]:
Q3: How can I improve the separation of carvedilol from its impurities in HPLC? For impurity profiling, optimizing chromatographic conditions is key. One validated approach includes [2]:
Here is a structured summary of common challenges and their potential solutions, compiled from general carvedilol method validation studies.
| Challenge | Potential Causes | Suggested Solutions |
|---|---|---|
| Low Sensitivity | Inefficient extraction; Ion suppression; Low injection volume [1]. | Optimize protein precipitation solvents[e.g., Methanol:Acetonitrile (1:1)] [1]; Use a stable isotope-labeled internal standard (e.g., Carvedilol-d5) [1]. |
| Poor Chromatographic Separation | Co-eluting impurities; Suboptimal mobile phase/column conditions [2] [3]. | Use a C18 column with a phosphate buffer & acetonitrile gradient; Adjust pH to 2.0-2.8 [2] [3]; Implement temperature programming [2]. |
| Analyte Instability | Degradation under specific pH, light, or temperature [4]. | Conduct forced degradation studies; Use low-pH buffers; Store samples at -80°C with desiccant [1] [4]. |
| High Background Noise | Contaminated solvents or column; Mobile phase impurities. | Use high-purity (LC-MS grade) solvents; Filter mobile phases; Flush and clean the column regularly. |
This protocol is adapted from a validated method for simultaneous determination of carvedilol and other analytes [1].
Sample Preparation:
Instrumentation and Conditions:
The workflow for this protocol can be visualized as follows:
This protocol summarizes a method developed to separate 19 carvedilol impurities [3].
Chromatographic Conditions:
Gradient Program Table:
| Time (min) | Flow (mL/min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|---|
| 0 | 1.0 | 85 | 15 |
| 2 | 1.0 | 85 | 15 |
| 11 | 1.0 | 65 | 35 |
| 50 | 1.0 | 50 | 50 |
| 55 | 1.0 | 40 | 60 |
| 60 | 1.0 | 35 | 65 |
| 65 | 1.0 | 30 | 70 |
| 70 | 1.0 | 20 | 80 |
| 75 | 1.0 | 85 | 15 |
| 80 | 1.0 | 85 | 15 |
Source: Adapted from [3]
The logical relationship of the method development and validation steps is outlined below:
While the search results do not mention this compound specifically, the following points are critical for your work with this deuterated metabolite:
Q1: What is the primary cause of interference when analyzing Carvedilol and its metabolites? The primary cause is the stereoselective metabolism and pharmacokinetics of Carvedilol. It is administered as a racemic mixture of R(+)- and S(-)-enantiomers, but these enantiomers have different pharmacological activities, metabolic pathways, and plasma concentrations. If your analytical method does not separate them, they can interfere with each other's quantification [1]. Furthermore, in multiplex assays, other co-administered cardiovascular drugs or their metabolites (like enalaprilat or perindoprilat) can cause interference if not properly resolved [2] [3].
Q2: My LC-MS/MS method for 3-Hydroxy Carvedilol-d5 shows high background or inconsistent recovery. What should I check? First, verify your sample preparation and extraction process. A validated method for carvedilol in human plasma uses protein precipitation with a methanol:acetonitrile (1:1, v/v) mixture. Ensure your internal standards (like Carvedilol-d5) are added to the precipitation solution consistently. Second, check for in-source transformation; the mass spectrometer conditions might be causing the deuterated standard to behave slightly differently than expected. Fine-tuning the collision energy and source temperature can mitigate this [3].
Q3: Can I use a chiral stationary phase to eliminate interference from Carvedilol enantiomers? Yes. Using a chiral stationary phase column, such as a Chirobiotic T (Teicoplanin) column, in your LC-MS/MS setup allows for the direct separation and individual quantification of Carvedilol enantiomers in human plasma. This effectively eliminates the mutual interference between the R(+) and S(-) forms and reveals the stereoselective concentration differences in your samples [4].
The table below summarizes specific problems and evidence-based solutions derived from recent methodological studies.
| Problem | Possible Cause | Recommended Solution | Applicable Context |
|---|---|---|---|
| Poor Chromatographic Separation | Co-elution of analytes with similar mass transitions. | Use a biphenyl column (e.g., Restek Ultra II Biphenyl) with a gradient elution of methanol/water/formic acid and ammonium acetate buffer [3]. | LC-MS/MS analysis of Carvedilol, enalaprilat, and perindoprilat [3]. |
| Inadequate Sensitivity for Enantiomers | Low concentration of enantiomers, especially S(-)-carvedilol. | Employ a dispersive liquid-liquid microextraction (DLLME) for pre-concentration, coupled with field-amplified sample injection (FASI) in Capillary Electrophoresis [5]. | Trace analysis of carvedilol enantiomers in human plasma [5]. |
| Interference from Matrix Effects | Ion suppression or enhancement from plasma components. | Improve sample clean-up. Use a protein saver card for dried blood spots (DBS) and include a punching step with a water wash before protein precipitation [2]. | DBS sample analysis for adherence monitoring [2]. |
| Inaccurate Quantification of Enantiomers | Achiral analysis method cannot distinguish between R(+) and S(-) forms. | Implement a 2D-LC method: First dimension uses a C18 column for achiral separation from the matrix, then the heart-cut fraction is transferred to a second chiral column (e.g., cellulose tris(3,5-dimethyl-phenylcarbamate)) for enantiomeric separation [6]. | Bioequivalence studies requiring separate enantiomer data [6]. |
Here are detailed methodologies for two key approaches to eliminate interference.
This protocol is adapted from a validated method for the simultaneous determination of carvedilol, enalaprilat, and perindoprilat in 50 µL of human plasma [3].
Sample Preparation (Protein Precipitation):
LC Conditions:
MS/MS Conditions (AB Sciex API 5500):
The workflow for this protocol can be visualized as follows:
This protocol provides an alternative for enantiomeric separation of carvedilol without a chiral HPLC column [1].
Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME):
CE Conditions:
The logic of selecting a chiral separation method is outlined below:
The following table summarizes the key stability and storage information available for the solid form of this compound.
| Property | Specification | Citation |
|---|---|---|
| CAS Number | 1329836-56-7 | [1] [2] |
| Molecular Formula | C₂₄H₂₁D₅N₂O₅ | [1] [2] |
| Molecular Weight | 427.50 g/mol | [1] [2] |
| Recommended Storage | 2°C to 8°C (Refrigerator) | [2] |
| Physical Form | Greyish Yellow Solid | [2] |
| Shipping Conditions | Ambient temperature | [2] |
> Important Note: The storage information above is for the solid compound. Stability data for stock solutions prepared from this solid (e.g., in DMSO, methanol, or acetonitrile) is not provided in the available literature and should be determined experimentally.
You can use this High-Performance Liquid Chromatography (HPLC) method, validated for carvedilol and its impurities, as a robust framework to analyze the stability of this compound in solution. The method has been proven to be stability-indicating, meaning it can detect degradation products even in the presence of the intact molecule [3].
The workflow below outlines the key steps for conducting a stability study using this method:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Column Temp. (°C) |
|---|---|---|---|
| 0 | 75 | 25 | 20 |
| 10 | 75 | 25 | 20 |
| 38 | 35 | 65 | 40* |
| 50 | 35 | 65 | 40* |
| 50.1 | 75 | 25 | 20* |
| 60 | 75 | 25 | 20* |
Note: The column temperature is programmed to change over time to achieve optimal separation [3].
To validate that the method is stability-indicating, you can perform forced degradation studies. The table below outlines conditions used for carvedilol, which can be adapted for this compound [3].
| Stress Condition | Details | Purpose |
|---|---|---|
| Acidic Hydrolysis | 1 N HCl, 80°C, 1 hour | Assess degradation in acidic environments [3]. |
| Alkaline Hydrolysis | 1 N NaOH, 80°C, 1 hour | Assess degradation in basic environments [3]. |
| Oxidative Degradation | 3% H₂O₂, Room Temperature, 3 hours | Assess susceptibility to oxidation [3]. |
| Thermal Degradation | 80°C, 6 hours (solid or solution) | Assess stability under dry and solution-state heat [3]. |
| Photolytic Degradation | Exposure to light (e.g., 5000 lx + 90 µW, 24 hours) | Assess photosensitivity [3]. |
Here are some common issues and solutions based on the chemical properties of related compounds:
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Low Recovery or Precipitation | Poor aqueous solubility of the compound. | Use a solvent with sufficient organic content (e.g., 20% v/v acetonitrile in water) [4]. |
| Unexpected Degradation Peaks in HPLC | Solution degradation under stress (e.g., pH, oxidants). | Identify degradation pathway via forced degradation studies and adjust solution pH or storage conditions accordingly [3]. |
| HPLC Column Damage | Use of ion-pair reagents like sodium dodecyl sulfate (SDS). | Use the described "greener" method with conventional phosphate and acetonitrile to protect the column and reduce costs [3]. |
The table below summarizes the key information from the search results relevant to your analysis.
| Component | Description | Relevance to Your Analysis |
|---|---|---|
| 3-Hydroxy Carvedilol | An analytical reference standard of the Carvedilol API; compliant with regulatory guidelines [1]. | The target analyte in your experiment. |
| Carvedilol-d5 | A deuterated internal standard (ISTD) used for the quantification of carvedilol in DBS samples [2]. | Suggests Carvedilol-d5 is a suitable ISTD; 3-Hydroxy Carvedilol-d5 would be the analogous stable-label standard for your specific metabolite. |
| Analytical Method | A validated LC-MS/MS method for carvedilol, enalaprilat, and perindoprilat in Dried Blood Spots (DBS) [2]. | Provides a proven experimental protocol that can be adapted. |
Q: What is the primary role of this compound in an LC-MS/MS assay?
Q: What are the common sources of matrix effects for this analyte?
The following workflow outlines a systematic approach to diagnosing and resolving matrix effects. You can implement the strategies in the dotted boxes based on the symptoms you observe.
Here is a detailed methodology adapted from a validated LC-MS/MS assay for carvedilol and other cardiovascular drugs in DBS [2]. You can use this as a robust starting point.
For easy reference, the critical parameters from the protocol are summarized below.
| Parameter | Specification |
|---|---|
| Sample Volume | 50 µL DBS [2] |
| Punch Size | 12 mm [2] |
| Extraction Solvent | Methanol:Acetonitrile (1:1, v/v) [2] |
| Reconstitution Solution | Methanol:Water:Formic Acid (40:60:0.2, v/v/v) [2] |
| Injection Volume | 5 µL [2] |
| Ionization Mode | Electrospray Ionization (ESI), positive mode [2] |
Since the search results lack specific data on this compound, you may need to:
The table below summarizes a recently published and validated HPLC method suitable for analyzing carvedilol and its degradation products. You can adapt this method for the deuterated analog, 3-Hyroxy Carvedilol-d5 [1].
| Parameter | Specification |
|---|---|
| Column | Luna C18 (250 mm × 4.6 mm), 5 µm |
| Mobile Phase | 0.015 M Phosphate Buffer (pH 2.7) : Acetonitrile (55:45, v/v) |
| Flow Rate | 1.2 mL min⁻¹ |
| Column Temperature | 35 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL (for assay), 100 µL (for dissolution) |
| Linearity Range | 0.21–34.0 µg mL⁻¹ (for dissolution) |
| Key Application | Identification of three major degradation products (RRTs: 1.4, 3.7, 4.2) |
To improve the recovery of your specific analyte, consider these strategies grounded in general chromatographic principles and carvedilol research.
Based on the gathered information, here is a logical workflow you can follow to adapt an existing method for your needs.
Q1: Why is my recovery of this compound low, and how can I improve it? Low recovery is often a sample preparation issue, not the HPLC separation itself. Focus on optimizing your pre-HPLC extraction protocol. Ensure the extraction solvent efficiently partitions your analyte from the sample matrix, and that the sample is fully dissolved in a solvent compatible with the mobile phase.
Q2: The validated method isn't fully resolving my compound from others. What should I do? Fine-tuning the mobile phase is the next step. You can adjust the pH of the buffer (e.g., ±0.2 units) or the organic modifier ratio (e.g., ±2-5%). If the problem persists, consider using a different C18 column or a column with a different selectivity (e.g., phenyl-hexyl). For very complex samples, an LC×LC approach could be the solution [3].
Q3: Are there specific considerations for analyzing deuterated vs. non-deuterated compounds? Yes. The deuterated and non-deuterated forms are chemically very similar but can have slightly different retention times in HPLC due to the isotopic effect (deuterium is heavier than hydrogen). Your method must be able to chromatographically separate this compound from its non-deuterated counterpart and any other metabolites or degradants.
The table below summarizes the core identity and application of this compound, primarily for use as an internal standard [1].
| Property | Description |
|---|---|
| Chemical Name | This compound [1] |
| Description | Deuterium-labeled version of 3-Hydroxy Carvedilol [1] |
| CAS Number | 1329836-56-7 [1] |
| Molecular Formula | C₂₄H₂₁D₅N₂O₅ [1] |
| Molecular Weight | 427.50 g/mol [1] |
| Primary Application | Used as a tracer or internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1] |
| Storage | Store at room temperature or as specified on the Certificate of Analysis [1] |
Carryover occurs when a sample is contaminated by a previous one, a critical issue for data accuracy in quantitative analysis. While specific protocols were not found, you can build your troubleshooting guide around these core principles.
| Area to Investigate | Specific Checks & Actions |
|---|
| Autosampler Wash Solvent | • Weak Wash Solvent: Increase organic solvent strength (e.g., 50-80% methanol or acetonitrile). • Strong Wash Solvent: Follow with a wash containing 5-10% isopropanol, DMSO, or a detergent to dissolve non-polar residues. • Volume & Flow Path: Ensure sufficient wash volume and that the wash solvent flushes the entire sample pathway, including the needle exterior. | | LC System & Column | • Needle Wash: Use a dedicated needle wash port with a strong solvent. • Injection Valve: Manually clean the injection loop and valve. • Guard Column: Replace the guard column regularly. • Strong Mobile Phase: After the analytical run, flush the column with a very strong mobile phase (e.g., >90% organic). | | Method & Samples | • Blank Injections: Run multiple blank injections (e.g., 50% methanol) between high-concentration samples to monitor carryover levels. • Sample Solubility: Ensure the compound is fully dissolved in the injection solvent, which should be weaker than or match the initial mobile phase composition. | | Instrument Maintenance | • Source Contamination: Regularly clean the ion source and other parts of the MS interface according to the manufacturer's schedule. |
Q1: Our primary method to reduce carryover isn't working. What is a more aggressive cleaning procedure we can implement?
Q2: Could the chemical properties of this compound itself contribute to carryover?
Q3: We see high carryover in our blanks even after extensive washing. What is the likely culprit?
Here is a sample protocol you can adapt for your specific instrumentation.
Title: General Workflow for Identifying and Mitigating LC-MS Carryover
The diagram below outlines a logical, step-by-step approach to diagnosing and solving a carryover problem.
Given the lack of specific data, here are steps to create more accurate and useful guides:
What is 3-Hydroxy Carvedilol-d5? this compound is a deuterium-labelled analogue of a carvedilol metabolite [1]. It is primarily used as an internal standard in quantitative analysis using techniques like LC-MS, GC-MS, or NMR to ensure accurate measurement of carvedilol and its metabolites in complex samples such as biological matrices [1].
My goal is to separate and quantify the enantiomers of carvedilol or its metabolites. Which technique should I choose? Both Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC) are effective. The choice depends on your priorities:
The table below summarizes two well-established methods for the chiral separation of carvedilol enantiomers.
| Method | Chiral Selector / Stationary Phase | Key Conditions | Performance & Notes |
|---|
| Capillary Electrophoresis (CE) [2] | β-Cyclodextrin (β-CD), 10 mM | Background Electrolyte: 25 mM Phosphate buffer, pH 2.5 Capillary: Uncoated fused-silica Voltage: +20 kV Detection: UV 242 nm | Baseline separation with sharp peaks and relatively short analysis time. Ideal for routine analysis of pharmaceutical products [2]. | | High-Performance Liquid Chromatography (HPLC) [3] | Immobilized amylose-based column (e.g., CHIRALPAK IG-3) | Multimodal eluent conditions (specific solvent not listed in results). Temperature control is critical. | Effective for semipreparative-scale separation. Note: Elution order of enantiomers can invert with temperature changes on this column [3]. |
This method is adapted from a study that achieved baseline separation of carvedilol enantiomers [2].
1. Solutions and Reagents
2. Instrumentation and Separation
This protocol is based on a study that performed direct chiral separation, including on a semipreparative scale [3].
1. Solutions and Reagents
2. Instrumentation and Separation
The following diagram outlines a logical strategy for developing and troubleshooting a chiral separation method, based on best practices from the literature.
The table below summarizes the experimental data for carvedilol and its metabolites from two different antioxidant assays.
| Compound | DPPH Assay: Radical Quenching Ability (Relative to BHT) | Alternative NMR-based Assay: Radical Inhibiting Ability | Key Findings |
|---|---|---|---|
| 3-Hydroxy Carvedilol | Superior to BHT [1] | Superior to BHT [1] | Strongest antioxidant among all carvedilol compounds tested; outperformed α-Tocopherol (Vitamin E) in both assays [1]. |
| 5'-Hydroxy Carvedilol | Superior to BHT [1] | Superior to BHT [1] | Ranked second in antioxidant potency among the metabolites [1]. |
| 4'-Hydroxy Carvedilol | Superior to BHT [1] | Superior to BHT [1] | Showed significant activity, though it was the least potent among the three phenolic metabolites [1]. |
| Carvedilol (Parent Drug) | Displayed negligible activity [1] | Displayed negligible activity [1] | The antioxidant properties previously attributed to carvedilol are likely due to its active metabolites, not the parent drug itself [1]. |
| α-Tocopherol (Vitamin E) | Used as a benchmark (high activity) [1] | Best-performing benchmark antioxidant [1] | A well-known biological antioxidant; outperformed by 3-Hydroxy Carvedilol [1]. |
| BHT (Butylated Hydroxytoluene) | Used as a benchmark (moderate activity) [1] | Used as a benchmark (moderate activity) [1] | A common industrial antioxidant; all three hydroxy metabolites showed stronger activity [1]. |
The comparative data in the table above was generated using the following standardized experimental methods.
The relationship between the parent drug, its active metabolites, and the testing process is summarized in the following workflow:
The search results do not contain any specific information on This compound. This compound is a deuterated analog, typically used as an internal standard in Mass Spectrometry (MS)-based bioanalytical studies for quantitative analysis.
The table below summarizes the key experimental findings from a 2017 study that directly compared Carvedilol and its major human metabolites using two different assays [1].
| Compound Name | Type | DPPH Assay (Radical Quenching Ability) | NMR-Based Assay (Inhibition of Radical Addition) |
|---|---|---|---|
| Carvedilol | Parent Drug | Negligible activity | Negligible activity |
| 4'-Hydroxycarvedilol | Metabolite | Superior to BHT | Superior to BHT |
| 5'-Hydroxycarvedilol | Metabolite | Superior to BHT | Superior to BHT |
| 3-Hydroxycarvedilol | Metabolite | Superior to α-Tocopherol (Vitamin E) | Superior to α-Tocopherol (Vitamin E) |
| BHT | Benchmark | Baseline activity | Baseline activity |
| α-Tocopherol (Vitamin E) | Benchmark | High activity | High activity |
> Note: The radical-quenching abilities of the active metabolites follow this order: 3-Hydroxy- > 5'-Hydroxy- > 4'-Hydroxycarvedilol [1].
The comparative data in the table above was generated using the following established laboratory methods.
Beyond direct radical scavenging, Carvedilol exerts antioxidant effects through other mechanisms, which can be visualized in the following pathway.
The diagram above shows two primary mechanisms:
This compound is a deuterium-labeled stable isotope of a carvedilol metabolite. Its primary application in assays is to serve as an Internal Standard (IS), particularly for Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods [1] [2].
The table below summarizes key analytical techniques from the search results for quantifying carvedilol and its related compounds.
| Analytical Technique | Analyte(s) | Key Application / Note | Sample Volume | Calibration Range |
|---|---|---|---|---|
| LC-MS/MS [3] [4] | Carvedilol, Enalaprilat, Perindoprilat | Adherence monitoring in heart failure patients; uses internal standards like Carvedilol-d5 [4]. | 50 µL (plasma) [4] | 0.2–200 ng/mL [4] |
| LC-MS/MS (DBS) [3] | Carvedilol, Enalaprilat, Perindoprilat | Uses Dried Blood Spots (DBS) for simpler collection/storage [3]. | 50 µL (blood) [3] | 1.00–200 ng/mL [3] |
| HPLC with Fluorescence Detection [5] | Carvedilol | Fast and sensitive method for quantifying carvedilol in human plasma. | Information missing | Information missing |
| Green HPLC with UV Detection [6] | Carvedilol, Hydrochlorothiazide | Quality control of a fixed-dose combination tablet; assesses purity and dissolution [6]. | Not applicable (pharmaceutical formulation) | 0.1–100.0 µg/mL [6] |
For a comprehensive validation of a carvedilol metabolism assay using this compound as an internal standard, the following parameters and procedures, common to regulatory guidelines, should be addressed. The workflow visualizes the key stages of this process.
Although it does not mention 3-Hydroxy Carvedilol-d5 specifically, one study provides a detailed LC-MS/MS assay for the parent compound, carvedilol, in dried blood spots (DBS) [1]. The parameters from this study can serve as a reference for the kind of data needed for a cross-validation guide.
The table below summarizes the key validation parameters from this study for carvedilol:
| Validation Parameter | Details for Carvedilol (from [1]) |
|---|---|
| Analytical Technique | Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) |
| Sample Type | Dried Blood Spots (DBS) |
| Quantification Range | 1.00 - 200 ng/mL |
| Internal Standard | Carvedilol-d5 |
| Extraction Recovery | Complete and reproducible |
| Key Application | Adherence screening for heart failure medication |
Based on this method, here is a generalized experimental workflow for the quantification of an analyte like carvedilol from DBS samples:
| Internal Standard | Analyte(s) | Key Advantages / Applications | Key Limitations / Considerations | Cited Experimental Context |
|---|---|---|---|---|
| 3-Hydroxy Carvedilol-d5 [1] | 3-Hydroxy Carvedilol (Metabolite) | Deuterated version of a major metabolite; ideal for quantifying the metabolite itself as a tracer or internal standard for LC-MS/MS, GC-MS, or NMR [1]. | As a metabolite standard, it is not suitable for the direct quantification of the parent carvedilol drug. | Used as a stable isotope-labeled internal standard for quantitative analysis [1]. |
| Carvedilol-d5 [2] | Carvedilol, Enalaprilat, Perindoprilat | Deuterated analog of the parent drug; used in sensitive multiplex LC-MS/MS assays for carvedilol in Dried Blood Spots (DBS); demonstrates good precision and recovery [2]. | Susceptible to matrix effects; a slight retention time shift from the non-deuterated analyte can lead to differential ion suppression, potentially affecting accuracy if not properly managed [3]. | LC-MS/MS of DBS: LLOQ of 1.00 ng/mL; extraction with methanol:acetonitrile (1:1); ESI+; CV for precision and accuracy <15% [2]. |
| Carazolol [4] | Carvedilol Enantiomers (R(+)/S(-)) | Structurally similar, non-deuterated β-blocker; successfully used in enantioselective HPLC methods with fluorescence detection for plasma and whole blood [4]. | Not a perfect isotopic match; may not correct for variability in extraction or ionization as effectively as a SIL-IS [3]. | Normal-Phase HPLC: LLOQ of 0.5 ng/mL per enantiomer; 50 µL sample; liquid-liquid extraction; fluorescence detection [4]. |
The methodologies from the cited papers provide concrete examples of how these internal standards are applied in practice.
This protocol is designed for the simultaneous determination of carvedilol and two other cardiovascular drugs.
This method separates and quantifies the pharmacologically distinct R(+) and S(-) enantiomers of carvedilol.
A key finding from the literature is that stable isotopically labeled internal standards do not always perfectly correct for analyte response [3].
To help visualize the decision-making process for selecting an internal standard, the following diagram maps the options against key analytical needs.
The choice of internal standard is not one-size-fits-all. Here is a final summary to guide your selection:
The table below summarizes the fundamental differences between the two compounds based on the search results.
| Feature | Carvedilol (Parent Drug) | 3-Hydroxy Carvedilol-d5 (Metabolite & Isotope) |
|---|---|---|
| Chemical Role | Active pharmaceutical ingredient (API) [1] | Deuterium-labeled metabolite of Carvedilol [2] |
| Primary Application | Treatment for heart failure and hypertension [1] | Internal standard for quantitative bioanalysis (LC-MS/MS) [2] [3] |
| Molecular Formula | C₂₄H₂₆N₂O₄ [1] | C₂₄H₂₁D₅N₂O₅ [2] |
| Molecular Weight | 406.5 g/mol [1] | 427.50 g/mol [2] |
| Key Characteristic | Racemic mixture (S- and R- enantiomers) [4] | Isotopically labeled tracer [2] |
One primary application of this compound is as an internal standard in mass spectrometry-based assays to ensure accurate measurement of drug and metabolite levels [2] [3]. The methodology below is adapted from a published LC-MS/MS protocol for simultaneous quantification of carvedilol and other heart failure medications [3].
While direct stability data is unavailable, the search results provide related insights:
The table below summarizes the core information about 3-Hydroxy Carvedilol-d5, which is a deuterium-labeled analog used as an internal standard in bioanalysis [1].
| Property | Description |
|---|---|
| Chemical Name | This compound [1] |
| CAS Number | 1329836-56-7 [1] |
| Molecular Formula | C₂₄H₂₁D₅N₂O₅ [1] |
| Molecular Weight | 427.50 g/mol [1] |
| Primary Application | Internal Standard for quantitative analysis by LC-MS, GC-MS, or NMR [1] |
Although a direct comparison guide is not available, the following validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for carvedilol provides a detailed, standardized protocol that can be adapted for assays using this compound as an internal standard [2]. This methodology is crucial for ensuring accurate and reproducible results across different laboratories.
| Protocol Aspect | Detailed Description |
|---|---|
| Sample Type | Dried Blood Spots (DBS) [2] |
| Sample Volume | 50 µL of whole blood [2] |
| Internal Standard | Carvedilol-d5 (deuterated standard) [2] |
| Extraction | Protein precipitation with methanol:acetonitrile (1:1, v/v) [2] |
| Analysis Instrument | LC-MS/MS [2] |
| Ionization Mode | Electrospray Ionization (ESI), positive mode [2] |
| Quantification Range | 1.00–200 ng/mL for carvedilol [2] |
| Key Validation Parameters | Accuracy, precision, selectivity, sensitivity, and stability were validated as per FDA guidelines [2] |
The experimental workflow for this LC-MS/MS method can be visualized as follows:
While the study focuses on the parent drug, carvedilol, and not the metabolite 3-Hydroxy Carvedilol-d5, it provides a comprehensive validation framework according to FDA guidelines. The methodology and performance data below illustrate the type of assessment you would conduct for your compound of interest [1].
Table: Analytical Method Validation Data for Carvedilol in Dried Blood Spots (DBS) [1]
| Validation Parameter | Result for Carvedilol |
|---|---|
| Analytical Technique | Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) |
| Biological Matrix | Dried Blood Spots (DBS) |
| Linear Range | 1.00–200 ng/mL |
| Accuracy & Precision | Proven acceptable according to FDA guidelines |
| Extraction Recovery | Complete and reproducible at all tested concentrations |
| Sensitivity (LLOQ) | 1.00 ng/mL (Lower Limit of Quantification) |
| Stability | Proven in matrix and throughout sample processing |
The validation data in the table above was generated using the following detailed methodology, which you could adapt for assessing this compound [1]:
The diagram below outlines the key stages of the analytical workflow described in the experimental protocol.
Since direct data for this compound is not available, here are steps you can take to build the comparison guide for your audience of researchers and scientists: